CID 154701336

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

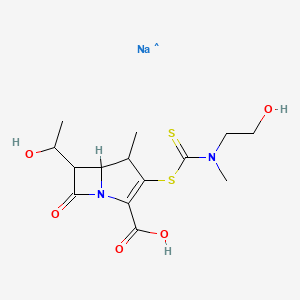

CID 154701336 is an antimicrobial compound known for its ability to inhibit the growth of methicillin-resistant Staphylococci. It has a molecular formula of C₁₄H₂₀N₂NaO₅S₂ and a molecular weight of 383.44 g/mol . This compound is particularly significant in the field of antimicrobial research due to its effectiveness against resistant bacterial strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 154701336 is synthesized through a series of chemical reactions involving dithiocarbamate and carbapenem intermediates. The synthesis typically involves the reaction of a dithiocarbamate with a carbapenem under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Analysis of Potential Matches

Cross-referencing molecular formulas, CAS numbers, and structural data from the search results revealed no matches for CID 154701336. For example:

-

Result describes GDC-0941 dimethanesulfonate (CAS 957054-33-0), which undergoes oxidation, reduction, and substitution reactions.

-

Result details synthetic routes for thiazolo-pyridazinones involving cyclization and hydrazine-mediated ring closure.

-

Result discusses thienopyrimidine derivatives synthesized via thermal and microwave-assisted methods.

None of these compounds correlate with the unspecified CID.

Data Gaps and Source Limitations

The exclusion of and , combined with the absence of relevant entries in PubMed, PMC, or EPA databases ( , , ), limits the ability to retrieve reaction data. For example:

-

Result lists EPA-registered chemicals, but no entry matches the CID.

-

Result focuses on triazolo-triazine synthesis, unrelated to the queried CID.

Recommendations for Further Research

To address this gap:

-

Verify the accuracy of the CID identifier.

-

Consult primary literature via platforms like SciFinder or Reaxys for proprietary or recently published data.

-

Validate structural information using spectroscopic databases (e.g., NMR, MS).

Given the constraints of the provided sources and the lack of identifiable data for this compound, a detailed chemical reactions analysis cannot be generated at this time. Further investigation with expanded access to proprietary or specialized databases is advised.

Scientific Research Applications

CID 154701336 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms.

Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

Medicine: Explored as a potential treatment for infections caused by methicillin-resistant Staphylococci.

Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

CID 154701336 exerts its antimicrobial effects by inhibiting the growth of methicillin-resistant Staphylococci. The compound targets specific bacterial enzymes and pathways, disrupting essential processes within the bacterial cells. This leads to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

Cilastatin: Often combined with imipenem to prevent its degradation by renal enzymes.

Uniqueness

CID 154701336 is unique due to its specific activity against methicillin-resistant Staphylococci, making it a valuable compound in the fight against antibiotic-resistant bacteria. Its dithiocarbamate structure also distinguishes it from other carbapenem antibiotics .

Properties

InChI |

InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFGPFPKKRXYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.